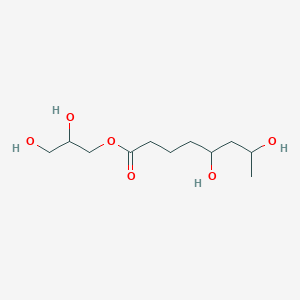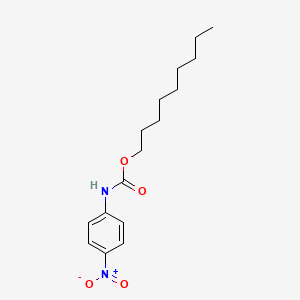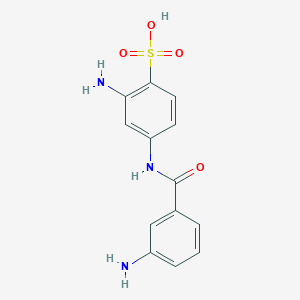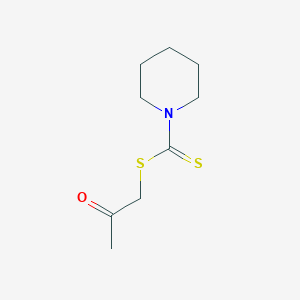
2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate typically involves the esterification of 5,7-dihydroxyoctanoic acid with 2,3-dihydroxypropyl alcohol. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl laurate
- 2,3-Dihydroxypropyl icosanoate
- Iohexol
Uniqueness
2,3-Dihydroxypropyl 5,7-dihydroxyoctanoate stands out due to its specific hydroxylation pattern and chain length, which confer unique reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of solubility, reactivity, and biological activity.
Properties
CAS No. |
95500-10-0 |
|---|---|
Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 5,7-dihydroxyoctanoate |
InChI |
InChI=1S/C11H22O6/c1-8(13)5-9(14)3-2-4-11(16)17-7-10(15)6-12/h8-10,12-15H,2-7H2,1H3 |
InChI Key |
FJUBRZWSNDQTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CCCC(=O)OCC(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)



![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]silane](/img/structure/B14346111.png)


![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)
